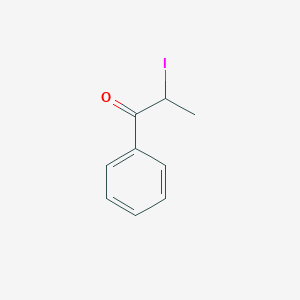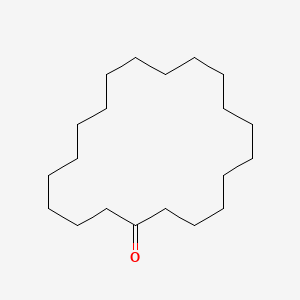
Cycloicosanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloicosanone can be synthesized through several methods. One common approach involves the oxidation of cycloicosanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure the selective formation of the ketone.
Another method involves the cyclization of long-chain dicarboxylic acids through intramolecular condensation reactions. This process often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the ring closure.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of the compound. Additionally, the development of green chemistry approaches, such as the use of environmentally benign oxidizing agents, is being explored to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloicosanone, like other ketones, undergoes a variety of chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to cycloicosanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various addition products.
Substitution: Under certain conditions, this compound can undergo substitution reactions, where the carbonyl oxygen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophilic Addition: Grignard reagents, organolithium compounds, and hydride donors.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed
Oxidation: Cycloicosanoic acid.
Reduction: Cycloicosanol.
Nucleophilic Addition: Various alcohols and ethers.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Cycloicosanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of cycloicosanone involves its interaction with various molecular targets and pathways. As a ketone, it can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, this compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Cycloicosanone can be compared to other cyclic ketones such as cyclooctanone and cyclododecanone. While all these compounds share the cyclic ketone structure, this compound’s larger ring size imparts unique steric and electronic properties, making it distinct in terms of reactivity and applications.
Similar Compounds
Cyclooctanone: An eight-membered cyclic ketone with applications in flavoring and fragrance industries.
Cyclododecanone: A twelve-membered cyclic ketone used in the synthesis of polymers and specialty chemicals.
This compound’s larger ring size and unique structural features make it a valuable compound for research and industrial applications, offering distinct advantages over smaller cyclic ketones.
Propriétés
Numéro CAS |
6907-39-7 |
|---|---|
Formule moléculaire |
C20H38O |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
cycloicosanone |
InChI |
InChI=1S/C20H38O/c21-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-20/h1-19H2 |
Clé InChI |
NPEJHLDODKUWCF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCCC(=O)CCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



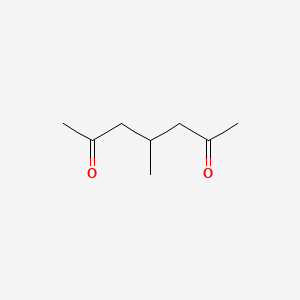
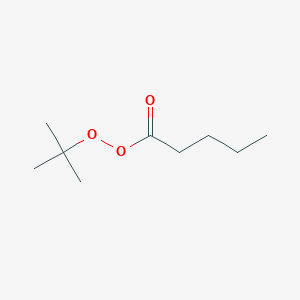


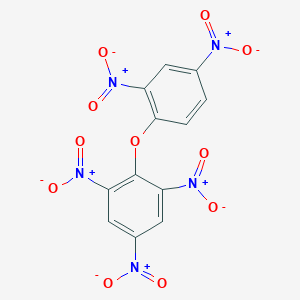
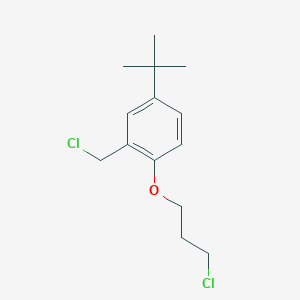

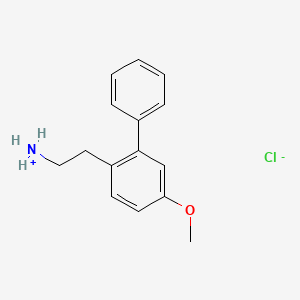
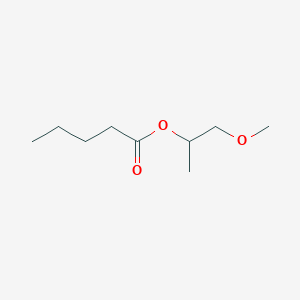


![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
